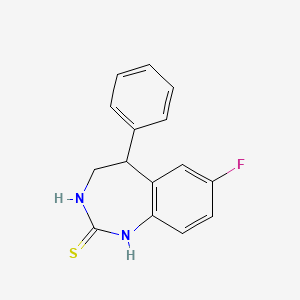
7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a thione group at the 2nd position of the benzodiazepine ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene and amine derivatives.
Cyclization: The key step involves the cyclization of these intermediates to form the benzodiazepine ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.
Fluorination: Introduction of the fluorine atom at the 7th position can be accomplished using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Thionation: The final step involves the conversion of the carbonyl group at the 2nd position to a thione group. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding benzodiazepine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Benzodiazepine
Substitution: Azide, nitrile derivatives
Wissenschaftliche Forschungsanwendungen
7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound can be used to study the effects of fluorine and thione substitutions on the biological activity of benzodiazepines.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is likely similar to other benzodiazepines. It may act by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its strong anxiolytic and sedative effects.
Uniqueness
7-Fluoro-5-phenyl-1,3,4,5-tetrahydro-2H-1,3-benzodiazepine-2-thione is unique due to the presence of the fluorine atom and thione group, which may impart distinct pharmacological properties compared to other benzodiazepines. These substitutions can influence the compound’s binding affinity, metabolic stability, and overall efficacy.
Eigenschaften
CAS-Nummer |
90142-05-5 |
|---|---|
Molekularformel |
C15H13FN2S |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-fluoro-5-phenyl-1,3,4,5-tetrahydro-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H13FN2S/c16-11-6-7-14-12(8-11)13(9-17-15(19)18-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H2,17,18,19) |
InChI-Schlüssel |
IZJPMIFOAKEPAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2)F)NC(=S)N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)

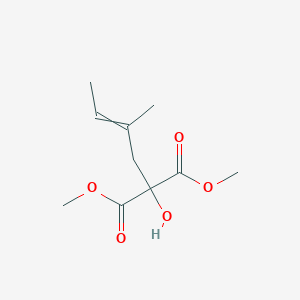
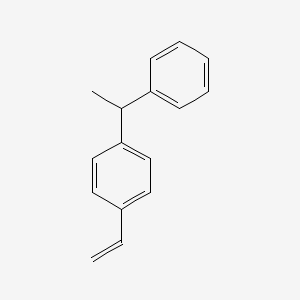
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
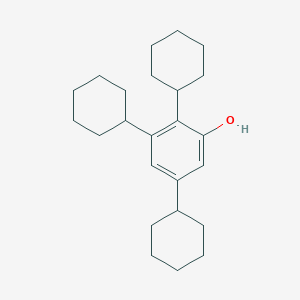
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
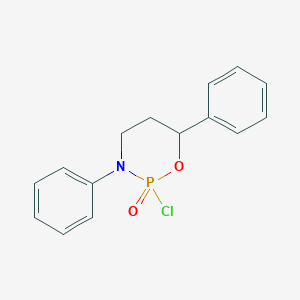
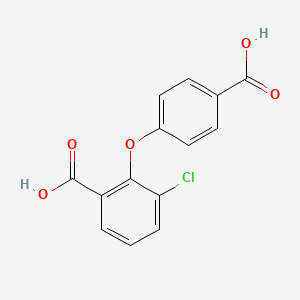
stannane](/img/structure/B14377397.png)
![1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide](/img/structure/B14377415.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
